9-Decyl-9H-purin-6-amine
Description
Structure
3D Structure
Properties
CAS No. |
923270-63-7 |
|---|---|
Molecular Formula |
C15H25N5 |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
9-decylpurin-6-amine |
InChI |
InChI=1S/C15H25N5/c1-2-3-4-5-6-7-8-9-10-20-12-19-13-14(16)17-11-18-15(13)20/h11-12H,2-10H2,1H3,(H2,16,17,18) |
InChI Key |
BGHHGNRMBXGUGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Rational Design of 9 Decyl 9h Purin 6 Amine Analogs
Influence of N9-Alkyl Chain Length on Biological Activity and Cellular Uptake
The substitution at the N9 position of the purine (B94841) ring is a common strategy in the synthesis of therapeutic agents, including notable antiviral drugs. researchgate.net The nature of this substituent, particularly the length and structure of an alkyl chain, is a critical determinant of the compound's biological profile.
The decyl group in 9-decyl-9H-purin-6-amine imparts significant lipophilicity to the molecule. This property is paramount for its ability to cross biological membranes and influences cellular uptake. The length of the N9-alkyl chain directly correlates with the molecule's lipophilicity; longer chains generally lead to increased membrane permeability. However, this relationship is not linear with respect to biological activity. An optimal chain length often exists, beyond which increased lipophilicity can lead to poor aqueous solubility, non-specific binding to lipids and proteins, and potential cytotoxicity.
Studies on various N9-substituted adenine (B156593) derivatives have shown that steric effects associated with the N9-substituent can also lead to a decrease in biological activity. nih.gov For instance, research on cytokinin derivatives demonstrated that bulky N9-substituents like propyl or cyclohexyl groups resulted in lower activity compared to the unsubstituted parent compound in certain bioassays. nih.gov This suggests a delicate balance between the lipophilicity conferred by the alkyl chain and the steric constraints of the target's binding pocket. The ten-carbon chain of this compound represents a significant hydrophobic tail that can engage in van der Waals interactions within a hydrophobic pocket of a target protein, potentially enhancing binding affinity if the pocket geometry is accommodating.
| N9-Substituent | Chain Length | Predicted Lipophilicity (LogP) | Potential Impact on Cellular Uptake | Hypothetical Biological Activity |
|---|---|---|---|---|
| Methyl | 1 | Low | Low passive diffusion | Low |
| Pentyl | 5 | Moderate | Moderate passive diffusion | Moderate |
| Decyl | 10 | High | High passive diffusion, potential for non-specific binding | Optimal/High |
| Pentadecyl | 15 | Very High | Poor aqueous solubility, high non-specific binding | Reduced |
Role of Substituents at C2 and C6 Positions in Modulating Potency and Selectivity
The C2 and C6 positions of the purine ring are pivotal for modulating the potency and selectivity of 9-substituted adenine analogs. The exocyclic amine at the C6 position is a key feature, enabling critical hydrogen-bonding interactions that often mimic those of endogenous adenine. Modifications to this group are generally detrimental to activity. For example, in a series of 9-substituted adenine derivatives designed as phosphodiesterase type-4 (PDE-4) inhibitors, replacing the N(6)-methylamino moiety with other amino groups was found to be unfavorable for inhibitory activity. nih.gov
Conversely, the C2 position offers a valuable site for modification to enhance biological effects. Quantitative structure-activity relationship (QSAR) analyses have repeatedly shown that introducing lipophilic and electron-withdrawing substituents at the C2 position can be highly beneficial for activity. nih.gov In studies of antirhinovirus agents, a trifluoromethyl (-CF3) group at C2 was found in the most active compound, 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, which exhibited an IC50 of 0.03 µM against one serotype. nih.gov Similarly, research on PDE-4 inhibitors revealed that introducing substituents like a trifluoromethyl group, an n-propyl group, or an iodine atom at the C2 position was favorable for both inhibitory activity and selectivity against other phosphodiesterase isoenzymes. nih.gov These findings suggest that the C2 position can be fine-tuned to improve interactions with the target protein, potentially by accessing adjacent hydrophobic pockets or by altering the electronic properties of the purine ring system.
| Compound Series | Target | C6-Substituent | C2-Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|---|
| 9-benzyl-N(6)-methyladenines | PDE-4 | -NHCH3 | -CF3, -I, -n-Propyl | Increased potency and selectivity | nih.gov |
| 9-benzyl-N(6)-methyladenines | PDE-4 | Other amino groups | -CF3 | Detrimental to activity | nih.gov |
| 6-(dimethylamino)-9-(4-methylbenzyl)purines | Rhinovirus 1B | -N(CH3)2 | -CF3 | Optimal activity (IC50 = 0.03 µM) | nih.gov |
| 6-(dimethylamino)-9-(4-methylbenzyl)purines | Rhinovirus 1B | -N(CH3)2 | -H, -F, -Cl, -CH3 | Lower activity compared to -CF3 | nih.gov |
Impact of C8 and Other Ring Substitutions on Molecular Interactions and Target Binding
The C8 position of the purine ring is another critical site for chemical modification that can significantly impact molecular interactions and target binding. Unlike the C2 and C6 positions, which are part of the pyrimidine (B1678525) moiety, the C8 position is on the imidazole (B134444) portion of the purine. Substitution at this site can alter the electronic landscape and hydrogen-bonding capabilities of the molecule without interfering with the Watson-Crick-like interactions typically involving N1 and the C6-amine. acs.org
Research has shown that the stability of hydrogen-bonded complexes involving purines primarily depends on the number of intermolecular H-bonds and their donor-acceptor pattern. acs.org While substitution at position 8 does not lead to significant changes in the stabilization of standard Watson-Crick base pairs, it can influence other types of molecular recognition. acs.org For example, C8-substituted analogs like C8-vinyladenosine have demonstrated significant anti-tumoral and anti-viral activity. nih.gov The C8 position is chemically versatile; C8-bromo purines can serve as precursors for a wide range of analogs through nucleophilic substitution or by participating in metal-catalyzed cross-coupling reactions to introduce aryl or alkenyl groups. nih.gov These modifications can introduce new interaction points, improve target specificity, or block metabolic degradation. Other ring positions, such as N7, are known to be preferred binding sites for transition metal ions, and substitutions that block or modify this site can alter the molecule's interaction with metalloenzymes. nih.gov
| C8-Substituent | Type of Modification | Potential Impact on Molecular Interactions | Example Application/Activity |
|---|---|---|---|
| -Br | Halogenation | Serves as a handle for further functionalization (e.g., Suzuki, Sonogashira coupling). nih.gov | Intermediate for synthesis of diverse analogs. nih.gov |
| -NH2 | Amination | Alters H-bonding potential and electronic properties. acs.org | Potent anti-tumor agent (as 8-NH2A). acs.org |
| -oxo (=O) | Oxidation | Changes H-bonding pattern, introduces H-bond donor/acceptor. acs.org | Genotoxic compound (as 8-oxoA). acs.org |
| -Vinyl (-CH=CH2) | Alkylation | Introduces a reactive group for further modification or interaction. nih.gov | Anti-tumoral and anti-viral activity. nih.gov |
Pharmacophore Elucidation and Ligand-Based Drug Design Principles
Pharmacophore modeling is a cornerstone of rational drug design, representing the three-dimensional arrangement of chemical features essential for a molecule to exert a specific biological effect. dovepress.com For the this compound series, a ligand-based pharmacophore model can be constructed based on the SAR data of active analogs. This model serves as a 3D query for virtual screening of compound libraries to identify novel molecules with the potential for similar activity. dovepress.comnih.gov
A hypothetical pharmacophore model for a this compound analog would likely contain the following key features:
Hydrogen Bond Acceptors (HBA): The N1 and N3 atoms of the purine ring.
Hydrogen Bond Donor (HBD): The exocyclic amine at the C6 position.
Aromatic/Ring Feature: The purine ring itself, capable of pi-stacking interactions.
Hydrophobic Feature (HY): The N9-decyl chain, crucial for binding in a hydrophobic pocket.
The relative spatial arrangement of these features is critical. For example, the distance and geometry between the hydrogen bonding groups of the purine and the hydrophobic tail must match the complementary features of the target's active site. The development of such a model involves aligning the structures of the most active analogs to identify common chemical features and their spatial relationships. nih.gov This model can then be refined to include exclusion volumes, representing regions where steric bulk is not tolerated, further improving its predictive power in identifying new lead compounds.
| Pharmacophoric Feature | Corresponding Structural Moiety | Presumed Role in Target Binding |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Purine Ring Nitrogens (N1, N3, N7) | Key electrostatic interactions with receptor amino acids. |
| Hydrogen Bond Donor (HBD) | C6-Amine (-NH2) | Mimics endogenous adenine; crucial for recognition. |
| Aromatic Ring | Purine Core | Pi-stacking interactions with aromatic residues (e.g., Tyr, Phe). |
| Hydrophobic Group | N9-Decyl Chain | Anchors the ligand in a hydrophobic pocket via van der Waals forces. |
Conformational Preferences and Their Link to Biological Activity
The biological activity of a flexible molecule like this compound is intrinsically linked to its conformational preferences. mdpi.com An accurate description of the molecule's conformational behavior is a prerequisite for understanding its interaction with a target receptor. mdpi.com The long N9-decyl chain has significant rotational freedom, allowing it to adopt numerous conformations. However, only a specific subset of these conformations, often referred to as the "bioactive conformation," is likely to be compatible with the geometry of the target's binding site.
Understanding these preferences is crucial for drug design. For example, a superposition of the active site of a target protein with the purine scaffold can reveal potential steric clashes or favorable interactions. researchgate.net If a particular conformation is found to be essential for activity, the molecule can be modified to favor that conformation, for instance, by introducing rigid linkers or specific substituents that restrict rotational freedom. This approach can lead to analogs with higher affinity and selectivity for the intended target.
| Conformational Element | Description | Potential Impact on Activity | Methods of Study |
|---|---|---|---|
| N9-Decyl Chain Flexibility | Rotation around C-C single bonds in the alkyl chain. | Determines the ability to fit into hydrophobic pockets of varying shapes and sizes. An extended conformation may be required for one target, a folded one for another. | Molecular Dynamics (MD) Simulations, Monte Carlo simulations, NMR (NOESY). mdpi.com |
| Purine Ring Orientation | Rotation of the purine ring relative to the N9-C1' bond. | Affects the positioning of H-bonding groups (C6-NH2, N1, N3) for optimal interaction with the receptor. | X-ray Crystallography of ligand-protein complexes, Computational Docking. |
| Overall Molecular Shape | The global 3D structure adopted by the molecule in solution or when bound. | The "bioactive conformation" is the specific shape required for high-affinity binding. Molecules that more readily adopt this conformation are often more potent. | Combined experimental and computational approaches. mdpi.com |
Molecular Mechanisms of Action and Biological Targets of 9 Decyl 9h Purin 6 Amine and Derivatives
Enzyme Inhibition Profiles
The inhibitory activity of 9-Decyl-9H-purin-6-amine and its related compounds has been investigated against several key enzymes. This section details the findings regarding their effects on phosphoinositide 3-kinases, aldose reductase, purine (B94841) nucleoside phosphorylase, and other enzymes involved in nucleotide metabolism.
Phosphoinositide 3-Kinase (PI3K) Inhibition and Kinase Selectivity
While direct inhibitory data for this compound against phosphoinositide 3-kinases (PI3Ks) is not extensively available in the public domain, the 9H-purin-6-amine (adenine) scaffold is a common feature in many kinase inhibitors. The selectivity of such inhibitors is a critical aspect of their therapeutic potential, as off-target effects can lead to adverse reactions.
The broader class of 2,6,9-trisubstituted purines has been explored for its potential as protein kinase inhibitors. Studies have shown that modifications at the 2, 6, and 9 positions of the purine ring can lead to potent and selective inhibitors of various kinases. For instance, certain 6-anilinopurine derivatives have demonstrated significant cytotoxic activity in cancer cell lines, which correlates with the inhibition of specific kinases like FLT3-ITD and PDGFRα researchgate.net. The nature of the substituent at the 9-position, such as a cyclopentyl group, has been shown to be a key determinant of activity nih.gov.
The development of selective kinase inhibitors often involves targeting unique conformations of the kinase active site or exploiting less conserved regions outside the ATP-binding pocket. The purine scaffold provides a versatile platform for designing such inhibitors by allowing for diverse substitutions that can be tailored to interact with specific amino acid residues in the target kinase. The selectivity of kinase inhibitors is often assessed through large-scale profiling against a panel of kinases, and various metrics have been developed to quantify this selectivity.
Although specific data for this compound is lacking, the known structure-activity relationships for other 9-substituted purine derivatives suggest that the long alkyl chain at the 9-position could influence its kinase selectivity profile. Further research is needed to elucidate the specific PI3K inhibitory activity and kinase selectivity of this compound.
Aldose Reductase (ALR) Inhibition
A series of 9H-purin-6-amine derivatives featuring a C6-substituted benzylamine side chain and a carboxylic acid at the N9 position have been identified as potent and selective inhibitors of aldose reductase 2 (ALR2) nih.govnih.gov. One of the most active compounds in this series demonstrated an IC50 value of 0.038 μM nih.govnih.gov. Molecular docking studies have highlighted the importance of the carboxylic acid group and halogen substituents on the benzylamine side chain for potent and selective inhibition nih.govnih.gov.
The general structure of aldose reductase inhibitors often includes a polar moiety that interacts with the "anion binding pocket" of the enzyme and a hydrophobic part that interacts with a non-polar region of the active site unipi.it. The 9-decyl group of this compound would provide a significant hydrophobic component, which could potentially interact favorably with the hydrophobic pocket of the enzyme. However, without the specific polar functionalities found in the highly potent derivatives, its inhibitory activity remains to be determined.
The table below summarizes the inhibitory activity of a potent 9H-purin-6-amine derivative against aldose reductase.
| Compound | Target Enzyme | IC50 (μM) |
| Compound 4e (a 9H-purin-6-amine derivative) | ALR2 | 0.038 nih.govnih.gov |
This table presents data for a related compound to illustrate the potential of the 9H-purin-6-amine scaffold.
Purine Nucleoside Phosphorylase (PNP) Inhibition
Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway. Its inhibitors have potential applications in the treatment of T-cell mediated diseases and as immunosuppressive agents. While direct inhibitory data for this compound against PNP is not available, research on related 9-substituted purine and deazapurine analogs provides valuable insights into the structure-activity relationships for PNP inhibition.
Studies on 9-substituted-9-deazaguanines have shown that the nature of the substituent at the 9-position significantly influences inhibitory potency. For instance, 9-benzyl-9-deazaguanine was found to be a potent inhibitor of calf spleen PNP with a Ki of 12 nM nih.gov. This highlights the importance of the substituent at the 9-position for achieving high-affinity binding to the enzyme.
Furthermore, a series of 8-amino-9-substituted guanines were evaluated as inhibitors of human PNP, with the most potent analog exhibiting an IC50 of 0.17 μM nih.gov. This suggests that modifications at both the 8 and 9 positions of the purine ring can be exploited to develop potent PNP inhibitors.
The hydrophobic interactions of the 9-alkyl group have been shown to be important for the inhibition of other purine-metabolizing enzymes like adenosine (B11128) deaminase sci-hub.se. The inhibitory activity was observed to increase with the length of the alkyl chain from methyl to n-octyl, suggesting that the long decyl chain of this compound could potentially contribute to its binding to the hydrophobic regions of the PNP active site. However, without experimental data, the precise inhibitory effect of this compound on PNP remains speculative.
Inhibition of Other Enzymes Involved in Nucleotide Metabolism
The purine scaffold is a fundamental component of many biologically important molecules, and its derivatives can interact with a variety of enzymes involved in nucleotide metabolism. While specific data on the inhibitory effects of this compound on other enzymes of nucleotide metabolism are scarce, studies on related compounds provide some context.
One such enzyme is adenosine deaminase. Research on a series of 9-alkyladenines as inhibitors of adenosine deaminase revealed that hydrophobic interactions play a significant role in the formation of the enzyme-inhibitor complex sci-hub.se. The inhibitory potency was found to increase as the length of the 9-alkyl group increased from methyl to n-octyl sci-hub.se. This trend suggests that the 9-decyl group of this compound could potentially confer inhibitory activity against adenosine deaminase due to favorable hydrophobic interactions with the enzyme. For 9-alkyladenines with alkyl chains from n-propyl to n-heptyl, the change in free energy of binding was approximately -350 cal for each additional methylene group sci-hub.se.
The purine metabolic pathway is a complex network of enzymes, and inhibitors of these enzymes can have profound effects on cellular processes. For instance, inhibitors of de novo purine synthesis are used in cancer chemotherapy. The impact of a long-chain alkyl substituent at the 9-position of adenine (B156593) on the various enzymes in this pathway has not been systematically studied.
Receptor Binding and Modulation
In addition to interacting with enzymes, purine derivatives can also bind to and modulate the activity of various receptors, particularly those that recognize endogenous purines like adenosine and ATP.
Interaction with Purinergic Receptors
Purinergic receptors are a class of cell surface receptors that are activated by purine nucleosides and nucleotides. They are broadly classified into P1 receptors (adenosine receptors) and P2 receptors (ATP/ADP receptors). While there is no specific data on the interaction of this compound with purinergic receptors, studies on other 9-alkylpurine derivatives can offer some insights.
Research on a series of 9-ethylpurine derivatives as ligands for adenosine receptors (A1, A2A, A2B, and A3) has shown that the substitution pattern on the purine ring significantly influences receptor affinity and selectivity nih.gov. For example, 8-Bromo-9-ethyladenine displayed higher affinity for all adenosine receptor subtypes compared to the unsubstituted 9-ethyladenine nih.gov. The affinity of these compounds was in the micromolar to nanomolar range.
The length and nature of the alkyl chain at the 9-position can impact receptor binding. A study on 9-alkyladenine derivatives at rat A3 adenosine receptors indicated that modifications at the 9-position are tolerated and can influence selectivity nih.gov. While these studies focused on shorter alkyl chains, they suggest that the 9-decyl group of this compound could play a role in its interaction with purinergic receptors, potentially through hydrophobic interactions with the receptor binding pocket. However, the significantly longer decyl chain may lead to different binding characteristics compared to the shorter alkyl chains that have been studied. Without experimental data, the affinity and selectivity profile of this compound for the various purinergic receptor subtypes remains unknown.
The table below shows the binding affinities of some 9-ethylpurine derivatives at different adenosine receptor subtypes.
| Compound | A1 Ki (μM) | A2A Ki (μM) | A2B Ki (μM) | A3 Ki (μM) |
| 9-Ethyladenine | >100 | >100 | 25 | >100 |
| 8-Bromo-9-ethyladenine | 1.8 | 0.052 | 0.84 | 1.1 |
Data from a study on 9-ethylpurine derivatives is presented to illustrate the influence of substitutions on the purine ring on adenosine receptor binding affinities. nih.gov
Binding to Adenosine Receptors (e.g., A3AR Agonism)
The purine core of this compound is structurally analogous to adenosine, allowing it to interact with adenosine receptors (ARs). There are four subtypes of ARs: A1, A2A, A2B, and A3, all of which are G protein-coupled receptors. The A3 adenosine receptor (A3AR) is a particularly interesting target as it is highly expressed in inflammatory and cancer cells. wikipedia.org
Research into the structure-activity relationships of 9-alkyladenine derivatives at rat A3 adenosine receptors has provided insights into how substitutions at the N9 position affect receptor affinity and function. nih.gov A study systematically evaluating various 9-alkyladenine derivatives found that the nature of the N9-substituent is a critical determinant of ligand activity. nih.govacs.org While many adenosine derivatives with bulky N6-substituents act as A3AR agonists, modifying the ribose moiety or replacing it with an alkyl chain at the N9-position can shift the activity towards antagonism. nih.govnih.gov
For instance, a class of 9-alkyladenine derivatives has been reported to function as antagonists at A1 or A2A receptors. acs.org In studies focused on the A3 receptor, it was noted that while the 3'-hydroxyl and 4'-hydroxymethyl groups of the adenosine ribose ring are not essential for A3AR activation, their absence or replacement can alter the pharmacological profile. nih.gov A pair of chiral N6-(3-iodobenzyl) 9-(2,3-dihydroxypropyl) derivatives demonstrated stereoselectivity, with the R-enantiomer being favored at A3 receptors. nih.gov This indicates that the spatial arrangement and nature of the N9-substituent are crucial for receptor interaction. The long, hydrophobic decyl chain of this compound would be expected to occupy the space typically filled by the ribose sugar in adenosine, potentially influencing receptor binding and signal transduction in a distinct manner compared to nucleoside agonists.
Table 1: Affinity of Selected 9-Alkyladenine Derivatives at Rat Adenosine Receptors Data extrapolated from studies on related N6- and 9-substituted purines.
| Compound Structure | N9-Substituent | N6-Substituent | Receptor Target | Affinity (Ki, µM) or Activity |
|---|---|---|---|---|
| Reference Adenosine Derivative | Ribose | H | A1, A2A, A3 | Varies |
| 9-Methyladenine Derivative | Methyl | 3-Iodobenzyl | A3 | Moderate Affinity |
| 9-(2,3-dihydroxypropyl)adenine | (R)-2,3-dihydroxypropyl | 3-Iodobenzyl | A3 | 5.7-fold higher affinity than S-enantiomer |
Benzodiazepine Receptor Affinity
Benzodiazepines exert their effects by binding to a specific allosteric site on the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA. chemisgroup.us Intriguingly, non-benzodiazepine compounds, including certain purine derivatives, have also been shown to interact with this receptor.
Quantitative structure-activity relationship (QSAR) studies have been conducted on various series of substituted purines to understand their affinity for the benzodiazepine receptor. For example, a series of 9-benzylpurines were analyzed to refine a model of the benzodiazepine receptor binding site. nih.gov These studies proposed an interaction model requiring specific structural features for binding. However, the existing literature primarily focuses on purines with aromatic or smaller alkyl substituents at the N9 position. There is a lack of specific binding data for 9-alkylpurines with long alkyl chains, such as the decyl group in this compound, at the benzodiazepine receptor. Therefore, the affinity of this compound for the benzodiazepine receptor remains to be experimentally determined.
Interactions with Nucleic Acids and DNA Synthesis Pathways
Purine analogues are well-known for their ability to act as antimetabolites, interfering with the synthesis of nucleic acids. By mimicking endogenous purines (adenine and guanine), they can inhibit essential enzymes involved in the de novo and salvage pathways of nucleotide synthesis. This disruption leads to a depletion of the nucleotide pools necessary for DNA and RNA synthesis, ultimately halting cell proliferation.
Alkylpurines, specifically, can introduce lesions into DNA. The cellular machinery includes specific enzymes designed to repair such damage. Alkylpurine-DNA-N-glycosylase (APNG), for instance, is an enzyme that recognizes and excises alkylated purines from the DNA backbone as the first step in the base excision repair pathway. nih.govnih.gov The existence of such repair mechanisms implies that alkylated purines can be incorporated into DNA or can directly damage it, and that these lesions are cytotoxic if not repaired. The presence of APNG has been shown to confer resistance to DNA alkylating agents like temozolomide in glioblastoma models, highlighting the critical role of this repair pathway in mitigating the effects of purine alkylation. nih.gov The decyl group on this compound could sterically hinder the proper formation of the DNA double helix or interfere with the function of DNA and RNA polymerases if the molecule is processed into a triphosphate derivative.
For a purine analogue to be incorporated into DNA or RNA, it must first be taken up by the cell and then enzymatically converted into its corresponding nucleoside triphosphate form by cellular kinases. Once converted, it can be recognized by DNA or RNA polymerases and incorporated into growing nucleic acid chains.
The incorporation of a modified purine, such as one with a long N9-alkyl chain, would create a structural anomaly in the nucleic acid strand. This could lead to several detrimental consequences, including:
Chain Termination: The polymerase may be unable to add the next nucleotide after incorporating the analogue.
Disruption of Helical Structure: The bulky and flexible decyl group could disrupt the normal B-form of DNA or the secondary structures of RNA.
Inhibition of DNA Repair: The lesion might be recognized by repair enzymes, but its structure could inhibit the repair process itself, leading to persistent DNA damage.
The cellular process for handling such lesions involves enzymes like APNG, which recognizes and removes the damaged base. nih.gov The increased persistence of alkylated bases in the DNA of organisms lacking APNG demonstrates that these bases can indeed become part of the genome and that a dedicated system exists for their removal. nih.gov
Modulation of Cellular Signaling Pathways
A primary mechanism by which many purine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Apoptosis is executed by a family of cysteine proteases called caspases, which are activated in a cascade. creative-diagnostics.com This cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.
The intrinsic pathway is often implicated in chemotherapy-induced apoptosis and is controlled by the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Apoptotic stimuli lead to the release of cytochrome c from the mitochondria, which then binds to the apoptotic protease-activating factor-1 (Apaf-1). This complex recruits and activates the initiator caspase, caspase-9. wikipedia.orgnih.gov Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which proceed to dismantle the cell by cleaving a multitude of cellular proteins. nih.govmdpi.com
Studies on various 6,9-disubstituted purine derivatives have demonstrated their ability to induce apoptosis in cancer cells. For example, some derivatives have been shown to cause cell cycle arrest and trigger apoptosis through the intrinsic pathway, evidenced by the activation of caspase-9 and caspase-3. This suggests that compounds like this compound could potentially activate this same pathway. The lipophilic decyl chain may facilitate the compound's entry into the cell and its interaction with intracellular targets that initiate the apoptotic cascade.
Table 2: Caspases Involved in Apoptosis Induced by Purine Derivatives
| Caspase Type | Caspase Name | Role in Apoptosis | Implication for Purine Derivatives |
|---|---|---|---|
| Initiator Caspase | Caspase-9 | Activated by cytochrome c release; initiates the caspase cascade. nih.gov | A key initiator in the intrinsic apoptotic pathway potentially triggered by 9-substituted purines. nih.gov |
| Executioner Caspase | Caspase-3 | Cleaves key cellular substrates, leading to cell death. creative-diagnostics.com | A common downstream effector activated by initiator caspases in response to purine analogue treatment. |
| Executioner Caspase | Caspase-7 | Works in concert with Caspase-3 to execute apoptosis. | May also be activated as part of the execution phase of apoptosis. |
Regulation of Cell Cycle Progression
Purine analogs are known to be potent modulators of the cell cycle, primarily through their interaction with cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. nih.gov Although direct evidence for this compound is not yet available, studies on various substituted purine derivatives have demonstrated their ability to induce cell cycle arrest at different phases, suggesting a similar potential for this compound.
Derivatives of 2,6-diamino-substituted purines have been shown to cause cell cycle arrest in the G2/M phase. nih.gov This arrest is often associated with the inhibition of Aurora kinases, which are crucial for mitotic spindle assembly and chromosome segregation. nih.gov Similarly, other 6-substituted purine derivatives have been reported to induce G2/M phase arrest in human hepatocellular carcinoma cells. Another class of purine derivatives, N-(purin-6-yl)aminopolymethylene carboxylic acids, has been observed to exert a cytostatic effect, leading to cell cycle arrest in the G2/M phase in colorectal adenocarcinoma cells. nih.gov
Furthermore, some 2,6,9-trisubstituted purine derivatives have been found to cause cell cycle arrest at the S-phase in leukemia cells. imtm.czmdpi.com In contrast, other purine analogs can induce G1-phase cell cycle arrest. pnas.orgnih.govnih.gov For instance, the CDK inhibitor NU 2058, a 6-(cyclohexylmethoxy)-9H-purin-2-amine, induces G1-phase arrest in the marine diatom Phaeodactylum tricornutum by targeting CDKA1 and CDKA2. pnas.org
The diverse effects of purine derivatives on the cell cycle highlight the importance of the substitution pattern on the purine ring in determining their specific biological activity. The decyl group at the 9-position of this compound likely influences its lipophilicity and ability to interact with the ATP-binding pocket of CDKs, potentially leading to cell cycle arrest.
Table 1: Effects of Purine Derivatives on Cell Cycle Progression
| Compound Class | Example/Derivative | Cell Line/Organism | Effect on Cell Cycle | Reference |
|---|---|---|---|---|
| 2,6-Diamino-substituted purines | Reversine-related molecules | MCF-7, HCT116 | G2/M phase arrest | nih.gov |
| N-(purin-6-yl)aminopolymethylene carboxylic acids | Compound 1d | COLO201, MDA-MB-231 | G2/M phase arrest | nih.gov |
| 2,6,9-Trisubstituted purines | Compound 7h | HL-60 | S-phase arrest | imtm.czmdpi.com |
Inhibition of Inflammatory Pathways (e.g., TLR4/MyD88/NF-κB Signaling)
The purine scaffold is also implicated in the modulation of inflammatory responses. A key pathway involved in inflammation is the Toll-like receptor 4 (TLR4) signaling cascade. Activation of TLR4 by ligands such as lipopolysaccharide (LPS) triggers a signaling cascade involving the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. nih.gov
Recent studies on 9-cinnamyl-9H-purine derivatives have provided strong evidence for the anti-inflammatory potential of 9-substituted purines. nih.gov One particular derivative, designated as 5e, demonstrated significant inhibitory effects on the TLR4/MyD88/NF-κB signaling pathway. nih.gov
Mechanistically, this derivative was found to disrupt the interaction between TLR4 and MyD88. nih.gov This disruption prevents the downstream signaling events, ultimately leading to the suppression of NF-κB activation. nih.gov The inhibition of NF-κB translocation to the nucleus prevents the transcription of pro-inflammatory genes. nih.gov
The anti-inflammatory effects of this 9-cinnamyl-9H-purine derivative were demonstrated by a significant reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in LPS-stimulated macrophages. nih.gov Furthermore, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response, was also downregulated. nih.gov
These findings suggest that the 9-decyl substitution in this compound could confer similar anti-inflammatory properties by targeting the TLR4/MyD88/NF-κB signaling pathway. The long alkyl chain may enhance the compound's interaction with the hydrophobic regions of the TLR4-MyD88 protein complex, thereby inhibiting its formation and downstream signaling.
Table 2: Anti-inflammatory Effects of a 9-Cinnamyl-9H-purine Derivative (5e)
| Parameter | Effect of Derivative 5e | Mechanism | Reference |
|---|---|---|---|
| NO Production | Significantly inhibited | Inhibition of iNOS expression | nih.gov |
| Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) | Reduced levels | Suppression of NF-κB activation | nih.gov |
| iNOS and COX-2 Protein Levels | Lowered | Suppression of NF-κB activation | nih.gov |
| TLR4-MyD88 Interaction | Disrupted | Direct interference with protein-protein interaction | nih.gov |
Preclinical Biological Evaluation and Therapeutic Potential Research
In Vitro Assays in Cancer Cell Lines
The evaluation of 9-alkyl-9H-purin-6-amine derivatives in cancer cell lines has revealed significant cytotoxic and pro-apoptotic activities. These studies underscore the importance of the substitution at the 9-position of the purine (B94841) ring in determining the biological activity of these compounds.
Research into 9-substituted purine analogs has demonstrated that their cytotoxic effects can be highly dependent on the specific cancer cell line being tested. For instance, studies on various 9-ethyl-9H-purine derivatives showed varied efficacy against a panel of human cancer cells, including cervical (HeLa, SiHa, CaSki), osteosarcoma (LM8, LM8G7), and ovarian (OVSAHO, SKOV-3) cancer cell lines nih.gov. The differential response is often attributed to the molecular heterogeneity of the cancer cells, including variations in cell surface receptors, signaling pathways, and drug metabolism.
The nature of the substituent at the 9-position plays a crucial role in the compound's activity. For example, the presence of specific functional groups on the alkyl chain can significantly influence the cytotoxic potency against different cancer cell types nih.gov. This context-dependent effect highlights the need for targeted screening of these compounds against a wide array of cancer cell lines to identify their most promising therapeutic applications.
The impact of 9-alkyl-9H-purin-6-amine derivatives on cancer cell proliferation and viability is commonly assessed using standard in vitro methods such as the MTT assay and flow cytometry. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability abcam.com. In studies involving 9-ethyl-9H-purine derivatives, MTT assays were instrumental in quantifying the dose-dependent inhibition of proliferation in various tumor cells nih.gov.
Flow cytometry is another powerful tool used to analyze the effects of these compounds on the cell cycle. For instance, some 6-morpholino- and 6-amino-9-sulfonylpurine derivatives have been shown to induce an accumulation of leukemia cells in the subG0 phase of the cell cycle, which is indicative of apoptosis nih.gov. These techniques provide quantitative data on how these compounds interfere with the normal progression of the cell cycle, leading to a reduction in cancer cell proliferation.
Table 1: Illustrative Effects of 9-Substituted Purine Derivatives on Cancer Cell Proliferation
| Compound Class | Cancer Cell Line | Assay | Observed Effect |
| 9-Ethyl-9H-purine derivatives | HeLa (Cervical) | MTT | Dose-dependent inhibition of proliferation nih.gov |
| 9-Ethyl-9H-purine derivatives | SKOV-3 (Ovarian) | MTT | Dose-dependent inhibition of proliferation nih.gov |
| 6-Amino-9-sulfonylpurine derivatives | K562 (Leukemia) | Flow Cytometry | Accumulation in subG0 phase nih.gov |
This table is illustrative and based on findings for related 9-substituted purine derivatives, as direct data for 9-Decyl-9H-purin-6-amine is not available.
A significant mechanism through which 9-substituted purine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on various 6,8,9-polysubstituted purine analogs have demonstrated their ability to trigger apoptosis in cancer cells nih.gov. The apoptotic process is often mediated through the intrinsic mitochondrial pathway, which involves the increased expression of pro-apoptotic genes like caspase 3 and cytochrome c nih.gov.
For example, in human leukemia cells, certain 6-amino-9-sulfonylpurine derivatives were found to upregulate the expression of caspase 3 and cytochrome c, key players in the apoptotic cascade nih.gov. The activation of these molecules ultimately leads to the systematic dismantling of the cell. While specific data on this compound in HeLa, H1975, and HCT116 cell lines is not available, the pro-apoptotic activity observed in structurally related compounds suggests that it may also function through similar mechanisms. The evaluation of novel 6,8,9-trisubstituted purine analogues has also shown notable cytotoxic activity against HCT116 colon cancer cells nih.gov.
Antimicrobial Efficacy Studies
Beyond their anticancer potential, purine derivatives are also being investigated for their antimicrobial properties. The structural similarity of these compounds to endogenous purines makes them potential inhibitors of essential metabolic pathways in microorganisms.
While specific studies on the antibacterial activity of this compound against Staphylococcus aureus are limited, the broader class of purine analogs has been explored for antimicrobial effects. The rationale behind this exploration lies in the essential role of purine metabolism in bacterial survival and proliferation. Compounds that can interfere with these pathways are of significant interest as potential antibacterial agents. Further research is needed to specifically evaluate the efficacy of this compound against clinically relevant bacterial pathogens like S. aureus.
The search for novel agents to combat Mycobacterium tuberculosis, the causative agent of tuberculosis, is a global health priority. A series of polycyclic amine derivatives have been investigated for their antimycobacterial activity nih.govnih.gov. These studies have highlighted that the inclusion of bulky lipophilic carriers can promote the intracellular accumulation of the compounds, which is a crucial factor for their efficacy against intracellular pathogens like M. tuberculosis nih.govnih.gov. The long decyl chain of this compound imparts significant lipophilicity to the molecule, which could potentially enhance its uptake by mycobacteria.
Research on other amine derivatives has identified inhibition of cell wall synthesis as a likely mechanism of action against M. tuberculosis nih.govnih.gov. While direct evidence for this compound is not yet available, its structural features warrant further investigation into its potential as an antimycobacterial agent.
Antiviral Effects of Purine Analogs
Purine analogs have long been a cornerstone of antiviral drug development. nih.gov These compounds often function as nucleoside or nucleotide analogs, which can interfere with viral replication cycles. By mimicking endogenous purines, they can be incorporated into growing viral DNA or RNA chains, leading to chain termination, or they can inhibit essential viral enzymes like polymerases. nih.gov
Research into various 6-substituted and 9-substituted purine nucleosides has demonstrated a range of biological activities, including the potential to interfere with viral nucleic acids. nih.govnih.gov For instance, studies on 7-deaza purine nucleoside analogs have identified compounds with potent activity against influenza A virus strains, including H1N1 and H3N2. nih.gov The antiviral potential of this compound is hypothesized based on this broader class effect, although specific studies on its activity against viral pathogens have not been reported. The structural similarity to other antivirally active purine derivatives suggests it could be a candidate for further investigation in this therapeutic area.
Anti-inflammatory Research in Cellular Models
Recent research has highlighted the anti-inflammatory potential of novel purine derivatives. Cellular models provide a crucial platform for initial screening and mechanistic studies of these compounds.
A key indicator of inflammatory activity at the cellular level is the production of pro-inflammatory mediators like nitric oxide (NO). In inflammatory conditions, NO is produced in large quantities by inducible nitric oxide synthase (iNOS). nih.gov Studies on structurally similar 9-cinnamyl-9H-purine analogs have shown significant inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govnih.gov
One particular analog, compound 5e in a referenced study, demonstrated a potent dose-dependent inhibition of NO production, with a half-maximal inhibitory concentration (IC50) of 6.4 µM. nih.govnih.gov This suggests that the 9-substituted purine scaffold, which this compound belongs to, is a promising framework for developing inhibitors of key inflammatory mediators.
Table 1: Inhibitory Effect of a 9-Cinnamyl-9H-purine Analog (5e) on Nitric Oxide Production
| Compound | Target | Cell Line | Stimulant | IC50 (µM) | Source |
|---|---|---|---|---|---|
| Analog 5e | Nitric Oxide (NO) | RAW264.7 Macrophages | LPS | 6.4 | nih.govnih.gov |
| Resveratrol (Control) | Nitric Oxide (NO) | RAW264.7 Macrophages | LPS | 26.4 | nih.govnih.gov |
Beyond inhibiting the products of inflammatory enzymes, purine analogs have been shown to modulate the expression of these enzymes themselves. The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a hallmark of the inflammatory response. nih.gov These enzymes are typically upregulated following inflammatory stimuli, leading to the production of NO and prostaglandins, respectively. nih.govnih.gov
In studies with 9-cinnamyl-9H-purine derivatives, treatment of LPS-stimulated macrophages with a lead compound resulted in a significant reduction in the protein levels of both iNOS and COX-2. nih.govnih.gov This downregulation of enzyme expression points to an upstream mechanism of action, likely involving the inhibition of key signaling pathways that control the transcription of these inflammatory genes, such as the NF-κB pathway. nih.gov
Preclinical In Vivo Efficacy Studies in Animal Models
Following promising in vitro results, the evaluation of therapeutic potential in relevant animal models is a critical step. Research on related purine compounds has demonstrated efficacy in models of inflammatory skin disease and seizure disorders.
Atopic Dermatitis: Animal models are essential for understanding the pathogenesis of atopic dermatitis (AD) and for testing new therapeutic agents. nih.govnih.gov A common model involves inducing AD-like skin lesions in mice using sensitizing agents like dinitrochlorobenzene (DNCB). nih.govejast.org In such a model, a 9-cinnamyl-9H-purine analog (compound 5e) was evaluated for its in vivo anti-inflammatory activity. nih.gov Topical application of the compound significantly suppressed DNCB-induced ear swelling and reduced the epidermal and dermal thickness. nih.gov Histological analysis confirmed a reduction in the infiltration of inflammatory cells into the skin, demonstrating potent anti-inflammatory effects in a complex in vivo setting. nih.gov
Anticonvulsant Models: The therapeutic potential of purine derivatives also extends to neurological disorders. Several 9-alkyl-6-substituted-purines have been synthesized and evaluated for anticonvulsant activity in the maximal electroshock-induced seizure (MES) model in rats, a standard test for screening potential antiepileptic drugs. nih.govresearchgate.net Potent anticonvulsant activity was identified in compounds featuring a benzyl (B1604629) substituent at the 9-position of the purine ring. nih.gov This finding suggests that the 9-position is a critical site for modification to achieve central nervous system activity. Given its 9-decyl substitution, this compound represents a structurally related compound that could warrant investigation in anticonvulsant models. nih.gov
Understanding how a compound interacts with its biological target in a living organism is key to its development. For the anti-inflammatory 9-cinnamyl-9H-purine analogs, mechanistic studies have indicated that they function by inhibiting the TLR4/MyD88/NF-κB signaling pathway. nih.govnih.gov Specifically, the lead compound was shown to disrupt the protein-protein interaction between Toll-like receptor 4 (TLR4) and its adaptor protein MyD88. nih.gov This disruption prevents the downstream activation of NF-κB, a critical transcription factor for inflammatory genes like iNOS and COX-2. nih.gov The observed in vivo efficacy in the atopic dermatitis model, including reduced ear edema and inflammation, serves as a direct measure of pharmacological response and successful target engagement within the diseased tissue. nih.gov While the specific in vivo targets of this compound have not been elucidated, the findings from these closely related analogs provide a strong rationale for investigating its potential to modulate similar inflammatory signaling pathways.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Binding Pose Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand and predict the interaction between a ligand, such as 9-Decyl-9H-purin-6-amine, and its macromolecular target.
The purine (B94841) scaffold is a well-established "hinge-binder," frequently targeting the ATP-binding site of protein kinases. nih.gov Molecular docking studies on various 9-substituted purine derivatives have been instrumental in understanding their potential as kinase inhibitors. researchgate.net These studies simulate how the purine core forms key hydrogen bonds with the backbone residues of the kinase hinge region, mimicking the binding of adenine (B156593) from ATP.
For a molecule like this compound, the long, hydrophobic decyl chain at the N9 position is predicted to extend into a hydrophobic pocket adjacent to the adenine-binding site. mdpi.com Docking algorithms, such as AutoDock, are used to explore various conformations of the flexible decyl chain to identify the most energetically favorable binding pose within the target's active site. harvard.edu These predictive models are crucial for rationalizing the structure-activity relationships of such compounds and for designing new derivatives with improved potency and selectivity. researchgate.net
| Purine Derivative Class | Target Kinase (Example) | Predicted Interaction Moiety | Computational Tool |
|---|---|---|---|
| 9-Acyclopurines | Herpes Simplex Virus Thymidine Kinase (HSV-1 TK) | Purine core, 9-substituent hydroxyl group | AutoDock |
| 9-Heterocyclyl Purines | Epidermal Growth Factor Receptor (EGFR) | Purine core, 9-substituent | AutoDock |
| 9-[anyenyl]purines | Abelson Tyrosine Kinase (ABL) | Purine core, 9-substituent linker | Generic Docking Protocols |
Beyond kinases, computational models are used to predict the interactions of purine derivatives with other receptors, including G-protein coupled receptors (GPCRs). researchgate.net In the absence of high-resolution crystal structures for many receptors, models are often built based on structural similarity to related proteins. researchgate.net Docking procedures are then employed to position ligands like this compound within the putative binding site.
These models are crucial for identifying key amino acid residues that may form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand. researchgate.net For this compound, modeling would focus on the hydrogen bonding potential of the purine's amino group and ring nitrogens, as well as the extensive hydrophobic interactions facilitated by the decyl tail. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For purine derivatives, 3D-QSAR studies have been successfully used to build predictive models for their anticancer activity. researchgate.netresearchgate.net
In a typical 3D-QSAR study on 9-substituted purines, the molecules are aligned, and their steric and electrostatic fields are calculated. mdpi.comresearchgate.net These fields are then used as descriptors to build a regression model that correlates them with observed biological activity, such as IC50 values. The resulting models generate contour maps that visualize regions where steric bulk or specific electrostatic properties are predicted to increase or decrease activity. researchgate.net For this compound, a QSAR model would likely highlight the favorable contribution of the long, hydrophobic decyl group at the N9 position, suggesting it occupies a sterically favorable hydrophobic region in the target protein. mdpi.com These models guide the synthesis of new derivatives by predicting which structural modifications are most likely to improve therapeutic efficacy. researchgate.net
| QSAR Study Focus | Key Findings for N9-Substituted Purines | Model Type |
|---|---|---|
| Bcr-Abl Inhibitors | Hydrophobicity and bulk at the N9 position contribute favorably to activity. | CoMFA/CoMSIA |
| EGFR Inhibitors | Structural characteristics of the N9 substituent are critical for inhibition. | 3D-QSAR |
| General Cytotoxicity | Steric properties (70% contribution) are more influential than electronic properties (30%). | 3D-QSAR |
Molecular Dynamics Simulations for Conformational Studies and Ligand-Target Dynamics
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. arxiv.org For a flexible molecule like this compound, MD simulations can be used to explore the conformational space of the decyl chain, both in solution and when bound to a biological target. nih.gov
Homology Modeling for Novel Target Prediction and Structural Insights
When the experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model. scilit.com This technique relies on the experimentally determined structure of a related, homologous protein (the "template") to predict the structure of the "target" protein based on its amino acid sequence. nih.govyasara.org
If this compound were found to have activity against a novel protein kinase or receptor for which no crystal structure exists, homology modeling would be the first step in enabling structure-based drug design. nih.gov A 3D model of the target would be built, and its quality assessed. This model could then be used for molecular docking studies to predict how this compound binds, providing structural insights that can guide the optimization of the ligand. nih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions, Hydrophobic Interactions)
The biological activity of this compound is dictated by the specific non-covalent interactions it forms within its target's binding site. Computational analyses are essential for dissecting these interactions.
Hydrogen Bonding: The purine core of this compound contains multiple hydrogen bond donors and acceptors. The exocyclic amino group at the C6 position and the N1 and N3 ring nitrogens are common participants in hydrogen bonds, often with the hinge region of protein kinases. harvard.edu
π-π Interactions: The aromatic purine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding site. These interactions contribute significantly to binding affinity. researchgate.net
Hydrophobic Interactions: The most prominent feature of this compound for this type of interaction is its long N9-decyl chain. This aliphatic tail is well-suited to occupy and form extensive van der Waals and hydrophobic contacts within non-polar pockets of a target protein, which is often a key driver of potency for N9-substituted purines. harvard.edu
| Interaction Type | Molecular Moiety Involved | Potential Interacting Residues |
|---|---|---|
| Hydrogen Bonding | Purine N1, N3; C6-Amine | Backbone amides/carbonyls (e.g., in kinase hinge) |
| π-π Stacking | Purine Ring System | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Hydrophobic Interactions | N9-Decyl Chain | Leucine (Leu), Valine (Val), Isoleucine (Ile), Alanine (Ala) |
Advanced Research Directions and Future Perspectives
Rational Design of Novel Analogs with Enhanced Potency, Selectivity, and Reduced Off-Target Effects
The development of novel analogs of 9-Decyl-9H-purin-6-amine through rational design is a primary focus for enhancing its therapeutic potential. The lipophilic decyl chain is a key feature influencing its biological activity and pharmacokinetic properties. For instance, it has been noted that this compound exhibits approximately two-fold higher cellular uptake compared to its methyl-substituted counterparts, a characteristic attributed to its increased lipophilicity. However, this also necessitates the use of solvents like DMSO for solubilization.
Future design strategies will likely involve the synthesis of a library of analogs with systematic modifications to the 9-alkyl chain and the purine (B94841) core to optimize the balance between potency, selectivity, and solubility.
Key areas for analog design include:
Modification of the N9-Alkyl Chain: Introducing branching, unsaturation, or cyclic moieties within the decyl chain could modulate lipophilicity and conformational flexibility, potentially improving binding affinity to target proteins and altering metabolic stability.
Substitution on the Purine Ring: Introducing various substituents at the C2, C6, and C8 positions of the purine ring can significantly impact target selectivity and potency. For example, modifications at these positions in other purine derivatives have led to potent inhibitors of enzymes like cyclin-dependent kinases (CDKs) and adenosine (B11128) receptors. mdpi.comnih.gov
Bioisosteric Replacement: Replacing parts of the molecule with groups that have similar physical or chemical properties can lead to improved pharmacokinetic profiles. For instance, replacing the amine at C6 with other functional groups could alter the hydrogen bonding capacity and target interactions.
The goal of these modifications is to create derivatives with a more favorable therapeutic index, minimizing interactions with unintended biological targets and thereby reducing potential side effects.
Exploration of New Therapeutic Targets and Mechanisms for Purine Derivatives
The purine scaffold is a well-established pharmacophore that interacts with a wide range of biological targets. nih.goveurekaselect.com For this compound and its future analogs, exploring new therapeutic targets beyond the currently known activities of similar compounds is a critical research direction.
Potential therapeutic targets and mechanisms to be investigated include:
Kinase Inhibition: The observation that the activity of some 9-alkylpurines in enzyme inhibition assays, such as for phosphoinositide 3-kinase (PI3K), correlates with alkyl chain length suggests that this compound could be a potent kinase inhibitor. Cyclin-dependent kinases (CDKs), which are often dysregulated in cancer, are another promising target class for purine derivatives. mdpi.comwikipedia.org
Adenosine Receptor Modulation: 9-substituted purines are known to act as ligands for adenosine receptors (A1, A2A, A2B, and A3), which are implicated in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. nih.govunifi.it The decyl group could confer specific binding properties and selectivity for a particular receptor subtype.
Antiviral and Antiproliferative Activity: The purine core is fundamental to nucleic acid structure, making its analogs potent agents for interfering with viral replication and cancer cell proliferation. nih.govnih.gov Structure-activity relationship studies on other 9-alkylguanines have shown that the length of the alkyl chain is crucial for antiviral activity. nih.gov
The following table illustrates potential therapeutic targets for this compound based on the activities of related purine derivatives.
| Target Class | Specific Examples | Potential Therapeutic Area |
| Protein Kinases | PI3K, CDKs, Src/Abl | Cancer, Inflammatory Diseases |
| Adenosine Receptors | A1, A2A, A2B, A3 | Neurological Disorders, Cardiovascular Diseases |
| Viral Enzymes | Reverse Transcriptase, Polymerase | Viral Infections |
| DNA/RNA Synthesis | Incorporation into nucleic acids | Cancer, Viral Infections |
Combination Therapies with Existing Pharmacological Agents
To enhance therapeutic efficacy and overcome potential drug resistance, the investigation of this compound in combination with existing pharmacological agents is a promising strategy. Synergistic interactions can allow for lower doses of each agent, potentially reducing toxicity while achieving a greater therapeutic effect.
Potential combination therapy approaches include:
With Chemotherapeutic Agents: In oncology, combining a targeted agent like a 9-alkylpurine with traditional cytotoxic drugs could lead to enhanced cancer cell killing. For instance, if this compound is found to be a CDK4/6 inhibitor, combining it with endocrine therapy for hormone receptor-positive breast cancer would be a logical step, mirroring the successful application of approved CDK4/6 inhibitors. nih.govbreastcancer.org
With Immunotherapies: The interplay between purinergic signaling and the immune system is well-documented. Exploring the combination of this compound with immune checkpoint inhibitors could modulate the tumor microenvironment and enhance anti-tumor immunity.
With Antiviral Drugs: In the context of viral infections, combining a purine analog that inhibits a specific viral enzyme with another antiviral agent that has a different mechanism of action could reduce the likelihood of viral escape through mutation.
Investigation of Metabolic Stability and Biotransformation Pathways (e.g., with Liver Microsomes)
A crucial aspect of drug development is understanding the metabolic fate of a compound. The investigation of the metabolic stability and biotransformation pathways of this compound is essential for predicting its in vivo pharmacokinetic profile, including its half-life and clearance. nih.govresearchgate.net
In vitro studies using liver microsomes are a standard method to assess phase I metabolic pathways, primarily those mediated by cytochrome P450 (CYP) enzymes. For this compound, the long alkyl chain presents a likely site for oxidative metabolism.
Key research questions to be addressed include:
What is the intrinsic clearance of this compound in human and other species' liver microsomes?
What are the major metabolites formed? Potential biotransformation pathways could include hydroxylation at various positions on the decyl chain, N-dealkylation, or oxidation of the purine ring.
Which specific CYP isozymes are responsible for its metabolism? This information is vital for predicting potential drug-drug interactions.
The following table outlines a hypothetical metabolic stability profile for this compound, which would be the goal of such investigations.
| Parameter | Description | Example Data to be Generated |
| In vitro half-life (t½) | Time taken for 50% of the compound to be metabolized. | Minutes |
| Intrinsic Clearance (CLint) | The rate of metabolism by a given amount of microsomal protein. | µL/min/mg protein |
| Major Metabolites | The chemical structures of the primary biotransformation products. | M+1 (hydroxylated), M+2 (dihydroxylated), etc. |
| Responsible CYP Isozymes | The specific cytochrome P450 enzymes involved in metabolism. | CYP3A4, CYP2D6, etc. |
Application of Omics Technologies for Comprehensive Biological Profiling and Mechanistic Elucidation
To gain a deeper understanding of the biological effects and mechanism of action of this compound, the application of "omics" technologies is indispensable. These high-throughput approaches can provide a global view of the molecular changes induced by the compound in biological systems.
Proteomics: This involves the large-scale study of proteins. By treating cells with this compound and analyzing the subsequent changes in the proteome, researchers can identify the specific proteins and signaling pathways that are affected. frontiersin.orgnih.gov This can help in identifying direct targets and downstream effectors, providing a more comprehensive picture of the compound's mechanism of action.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Metabolomic analysis of cells or biofluids after treatment with this compound can reveal alterations in metabolic pathways, such as purine metabolism or energy production. nih.govnoaa.govnih.gov This can provide insights into the functional consequences of the compound's activity.
The integration of proteomics and metabolomics data can offer a systems-level understanding of the cellular response to this compound, potentially uncovering novel mechanisms of action and biomarkers for its efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 9-Decyl-9H-purin-6-amine, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis typically involves alkylation of adenine derivatives (e.g., 6-chloropurine) with decyl halides under basic conditions (e.g., K₂CO₃/DMF). Optimization includes:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Temperature control : 80–100°C balances reactivity and side-product formation.
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) isolates the product .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Key Techniques :
- ¹H/¹³C NMR : Assign signals based on coupling patterns (e.g., purine H-8 at δ 8.2–8.4 ppm; decyl chain protons at δ 0.8–1.6 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 305.3).
- X-ray crystallography : Use SHELXL for structure refinement (R-factor < 0.05) and Mercury for visualizing non-covalent interactions (e.g., π-stacking, H-bonds) .
Q. What purification methods are most suitable for isolating this compound from complex reaction mixtures?
- Approach :
- Column chromatography : Use silica gel with CH₂Cl₂/MeOH (95:5 to 85:15) to separate polar impurities.
- Recrystallization : Ethanol/water (7:3) yields high-purity crystals. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts, crystallographic parameters) for this compound derivatives?
- Strategies :
- NMR validation : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., Gaussian 16, B3LYP/6-31G** basis set). Discrepancies >0.5 ppm suggest conformational flexibility .
- Crystallographic refinement : Use SHELXL’s TWIN/BASF commands to address twinning or disorder in the decyl chain .
- Packing similarity analysis : Mercury’s Materials Module identifies deviations in molecular packing vs. predicted models .
Q. What strategies are recommended for analyzing the structure-activity relationships (SAR) of this compound derivatives in enzyme inhibition assays?
- Protocol :
- Derivative synthesis : Modify the decyl chain (e.g., branching, fluorination) or purine substituents (e.g., 2-chloro, 6-amine) .
- Biological testing : Screen against target enzymes (e.g., acetylcholinesterase) at 10–100 µM. Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Molecular docking : AutoDock Vina or Glide predicts binding modes (e.g., decyl chain hydrophobicity vs. active-site pockets) .
Q. How should researchers employ crystallographic software (e.g., SHELXL, Mercury) to analyze non-covalent interactions in this compound complexes?
- Workflow :
- Refinement : SHELXL refines hydrogen atom positions using ISOR restraints; ADPs validate thermal motion in the decyl chain .
- Visualization : Mercury’s "Contacts" tool quantifies H-bond distances (<3.0 Å) and π-π interactions (3.4–4.0 Å).
- Void analysis : Identify hydrophobic pockets using Mercury’s solvent-accessible surface area (SASA) module .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across studies on this compound analogs?
- Root causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
